Thalassiolin C
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H20O13S |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H20O13S/c22-8-16-18(26)19(27)20(34-35(28,29)30)21(33-16)31-11-5-12(24)17-13(25)7-14(32-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-27H,8H2,(H,28,29,30)/t16-,18-,19+,20-,21-/m1/s1 |
InChI Key |
JVXAACCAUUVSMP-QNDFHXLGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OS(=O)(=O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OS(=O)(=O)O)O)O |
Synonyms |
Thalassiolin C |
Origin of Product |
United States |
Source, Isolation, and Production of Thalassiolin C
Bioprospecting and Identification of Source Organisms for Thalassiolin C
Bioprospecting is the systematic search for valuable chemical compounds, genetic information, and macromolecules from natural sources like plants, animals, and microorganisms. wikipedia.org Marine ecosystems, in particular, are a significant frontier for bioprospecting due to their immense biodiversity and the unique adaptations of organisms to extreme conditions, leading to the production of novel secondary metabolites. japsonline.comup.pt Flavonoids, a class of polyphenolic compounds, are produced by seagrasses as part of their adaptation to various environmental stresses in marine environments, making them a key target for such exploration. nih.govugent.befrontiersin.org
The primary source organism from which this compound was first isolated is the marine angiosperm Thalassia testudinum, commonly known as turtlegrass. phytojournal.comnih.govrhhz.net This seagrass is abundant in the Caribbean Sea. nih.govgoogle.com Studies on the chemical constituents of T. testudinum have repeatedly identified this compound, which is chemically defined as apigenin (B1666066) 7-O-β-D-glucopyranosyl-2″-sulfate, in its extracts. rhhz.netnwpii.comoup.com
While T. testudinum is the most cited source, related compounds and this compound itself have been reported in other seagrass species. Research has indicated the presence of this compound in the ethanol (B145695) extract of Thalassia hemprichii and also in Enhalus acoroides. mdpi.comresearchgate.net The genus Thalassia, which includes the "twin species" T. testudinum and T. hemprichii, is known to produce a variety of pharmacologically active phytoconstituents, including sulfated flavonoids. phytojournal.comphytojournal.com
Table 1: Source Organisms of this compound and Related Compounds
| Organism | Family | Identified Thalassiolins | Geographic Location of Collection (if specified) |
|---|---|---|---|
| Thalassia testudinum (Turtlegrass) | Hydrocharitaceae | Thalassiolin A, Thalassiolin B, This compound | Caribbean Sea nih.govoup.com |
| Thalassia hemprichii | Hydrocharitaceae | This compound, Thalassiolin D | Red Sea scialert.netresearchgate.net, Indo-Pacific phytojournal.com |
| Enhalus acoroides | Hydrocharitaceae | This compound, Luteolin-O-sulphate | Southeast Asia mdpi.com |
Extraction Methodologies and Chromatographic Purification Techniques for this compound
The isolation of this compound from its natural sources involves a multi-step process of extraction and purification. The general methodology is designed to separate this polar, sulfated flavonoid from the complex mixture of metabolites present in the seagrass.
The initial step typically involves the extraction of dried and ground leaves of the seagrass. nih.govnih.gov A common method is continuous extraction at room temperature with a hydroalcoholic solvent, such as a 50:50 (v/v) mixture of ethanol and water. oup.comnih.govnih.gov This solvent system is effective for extracting a broad range of polar compounds, including polyphenols and flavonoid glycosides. After extraction, the solution is filtered and concentrated under reduced pressure at a low temperature (around 40°C) to produce a crude extract. oup.comnih.gov
To enrich the fraction containing this compound, the crude extract undergoes liquid-liquid partitioning. nih.gov The extract is dissolved in water and then successively partitioned with solvents of increasing polarity. This process often involves partitioning against n-hexane and chloroform (B151607) to remove non-polar constituents like lipids and chlorophylls. phytojournal.comnih.gov The desired flavonoid glycosides, being more polar, remain in the aqueous layer, which is then often partitioned with a more polar organic solvent like n-butanol to concentrate the target compounds. phytojournal.comnih.gov
The final purification of this compound from the enriched fraction is achieved through a series of chromatographic techniques. phytojournal.com
Size-Exclusion Chromatography (SEC) : The n-butanol fraction is often first subjected to SEC on a resin like Sephadex LH-20. nih.gov This separates compounds based on their molecular size, effectively removing larger and smaller impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : The fraction containing thalassiolins from SEC is further purified using preparative or semi-preparative RP-HPLC with a C18 column. phytojournal.comnih.gov A gradient elution system, typically with water and methanol, is used to separate the closely related thalassiolins (A, B, and C) from each other, yielding the pure this compound compound. phytojournal.comnih.gov The structure of the isolated compound is then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (ESI-MS). nih.govnih.gov
Table 2: General Protocol for Extraction and Purification of this compound
| Step | Procedure | Purpose |
|---|---|---|
| 1. Preparation | Whole dry and ground leaves of Thalassia testudinum. nih.govnih.gov | Increase surface area for efficient extraction. |
| 2. Extraction | Continuous extraction with Ethanol:Water (50:50) at room temperature. nih.gov | To create a crude extract containing polar and semi-polar metabolites. |
| 3. Concentration | Filtration followed by concentration under reduced pressure and low temperature (~40°C). nih.gov | To remove the solvent and obtain the crude solid extract. |
| 4. Fractionation | Liquid-liquid partitioning with solvents like n-hexane, chloroform, and n-butanol. nih.gov | To remove interfering non-polar compounds and enrich the polyphenol/flavonoid fraction. |
| 5. Purification (Coarse) | Size-Exclusion Chromatography (e.g., Sephadex LH-20) of the bioactive fraction. nih.gov | To separate compounds based on molecular size. |
| 6. Purification (Fine) | Semi-preparative Reversed-Phase HPLC (C18 column) with a water/methanol gradient. phytojournal.comnih.gov | To isolate pure this compound from other closely related flavonoids. |
Cultivation and Fermentation Strategies for Enhanced this compound Production (Theoretical)
Currently, there is no established cultivation or fermentation protocol specifically designed for the enhanced production of this compound. The production relies on harvesting the wild seagrass. However, based on general principles of plant biotechnology for enhancing secondary metabolite (SM) production, several theoretical strategies could be employed. nih.govd-nb.info These approaches aim to provide a sustainable and controllable source of the compound, independent of geographical and seasonal variations. d-nb.info
Plant Cell and Tissue Culture: The establishment of in vitro cultures of Thalassia species would be the foundational step. Plant cell suspension cultures, in particular, are a scalable method for producing SMs in controlled bioreactors. d-nb.infopjoes.com This method allows for the manipulation of various parameters to optimize the yield of this compound.
Elicitation: Elicitation is a key strategy that involves introducing biotic or abiotic stressors to the culture to trigger the plant's defense responses, which often include the increased synthesis of secondary metabolites. d-nb.info Since flavonoids in seagrasses are known to be involved in stress adaptation, this approach is highly relevant. nih.govfrontiersin.org
Abiotic Elicitors : The application of stressors that mimic the natural marine environment could enhance production. These include altering salinity, pH, applying UV radiation, or adding heavy metal salts to the culture medium. d-nb.info The observed seasonal variation in flavonoid content in T. testudinum, with peaks corresponding to environmental changes, supports the potential of this strategy. redalyc.org
Biotic Elicitors : Using preparations from fungi or bacteria (such as chitosan (B1678972) or sterilized mycelium) can simulate a pathogen attack and stimulate the flavonoid biosynthesis pathway. d-nb.info Fungal endophytes naturally live within T. testudinum and are involved in its defense, suggesting that extracts from these fungi could be potent elicitors. frontiersin.org
Media Optimization and Precursor Feeding: The productivity of cell cultures can be enhanced by optimizing the composition of the culture medium, including nutrients, plant hormones, and the carbon source. pjoes.com Furthermore, a strategy known as precursor feeding could be employed. This involves adding biosynthetic precursors of the flavonoid pathway, such as shikimic acid or specific aromatic amino acids, to the culture medium to increase the metabolic flux towards this compound synthesis. researchgate.net
Table 3: Theoretical Strategies for Enhanced this compound Production
| Strategy | Description | Rationale |
|---|---|---|
| Cell Suspension Culture | Growing undifferentiated Thalassia cells in a liquid medium within a bioreactor. pjoes.com | Provides a controlled, scalable, and sustainable production platform. |
| Elicitation (Abiotic) | Application of physical or chemical stress, such as changes in salinity, UV light, or heavy metals. d-nb.info | Flavonoids are part of the natural stress response in seagrasses; elicitors mimic these triggers to boost synthesis. nih.govredalyc.org |
| Elicitation (Biotic) | Use of elicitors derived from microorganisms, like fungal extracts or chitosan. d-nb.info | Simulates pathogen attack, activating defense pathways that produce flavonoids. frontiersin.org |
| Media Optimization | Adjusting levels of nutrients (e.g., nitrogen, phosphate), carbon sources (sugars), and plant growth regulators in the culture medium. pjoes.com | Optimizes cell growth and directs metabolic activity toward secondary metabolite production. |
| Precursor Feeding | Adding biosynthetic precursors like shikimic acid or phenylalanine to the culture. researchgate.net | Increases the availability of building blocks for the flavonoid biosynthetic pathway, potentially increasing the final yield of this compound. |
Structural Elucidation Methodologies of Thalassiolin C
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Thalassiolin C Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structure elucidation of organic molecules, including complex natural products. mdpi.com For this compound, a comprehensive analysis using both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to define its planar structure.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For a flavonoid glycoside structure like this compound, the ¹H NMR spectrum would display distinct regions corresponding to aromatic protons on the flavonoid skeleton, anomeric and other sugar protons of the glycoside moiety, and any methoxy (B1213986) groups. The coupling constants (J-values) between adjacent protons help establish their relative positions.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature (e.g., carbonyls, oxygenated carbons, aromatic carbons, aliphatic carbons). In the case of this compound and its analogues, the presence of a sulfate (B86663) group significantly influences the chemical shifts of nearby carbons, particularly in the sugar moiety, providing a key diagnostic clue. For instance, in the related Thalassiolin D, sulfation at the C-2″ position of the glucose unit causes a characteristic downfield shift for C-2″ and an upfield shift for C-1″ compared to the non-sulfated analogue. tandfonline.com
2D NMR: To assemble the full structure, 2D NMR experiments are employed to establish correlations between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds), allowing for the mapping of ¹H-¹H spin systems within the flavonoid rings and the sugar unit. uzh.ch
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, enabling the unambiguous assignment of most protonated carbons. tandfonline.com
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is critical for connecting the individual structural fragments. For this compound, it would be used to establish the connection between the anomeric proton of the sugar and the flavonoid aglycone, the linkage of the flavonoid A and B rings, and the position of any methoxy groups. tandfonline.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which is crucial for determining the relative stereochemistry and glycosidic linkages. nih.gov
Table 1: Representative NMR Data for a Thalassiolin-type Structure (based on reported data for analogues) This table is illustrative, based on data for similar compounds like Thalassiolin D, to demonstrate the type of data obtained.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |
|---|---|---|---|
| 2 | 164.5 | - | - |
| 3 | 103.5 | 6.80 (s) | C-2, C-4, C-10 |
| 4 | 182.0 | - | - |
| 5 | 161.8 | - | - |
| 6 | 99.0 | 6.45 (d, 2.0) | C-5, C-7, C-8, C-10 |
| 7 | 163.0 | - | - |
| 8 | 94.5 | 6.75 (d, 2.0) | C-6, C-7, C-9, C-10 |
| 9 | 157.0 | - | - |
| 10 | 105.8 | - | - |
| 1' | 121.5 | - | - |
| 2' | 114.0 | 7.43 (d, 2.2) | C-2, C-4', C-6' |
| 3' | 147.3 | - | - |
| 4' | 151.8 | - | - |
| 5' | 113.5 | 7.06 (d, 8.5) | C-1', C-3', C-4' |
| 6' | 120.0 | 7.55 (dd, 8.5, 2.2) | C-2, C-2', C-4' |
| 1'' | 97.8 | 5.15 (d, 7.5) | C-7 |
| 2'' | 78.8 | 4.10 (m) | C-1'', C-3'' |
| 4'-OCH3 | 56.0 | 3.85 (s) | C-4' |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in this compound Structural Analysis
Mass spectrometry is a highly sensitive technique indispensable for determining the molecular weight and elemental composition of a compound. nih.gov For this compound, High-Resolution Mass Spectrometry (HRMS), often coupled with a separation technique like HPLC and using a soft ionization source like Electrospray Ionization (ESI), is the method of choice. f1000research.comresearchgate.net
HRMS: This technique provides a highly accurate mass measurement of the molecular ion (e.g., [M-H]⁻ in negative ion mode). nih.gov This accuracy allows for the calculation of a unique elemental formula, which is the first crucial step in identifying a new compound. For example, the HR-ESI-MS data for the related Thalassiolin D showed an [M-H]⁻ ion at m/z 541.0638, corresponding to the molecular formula C₂₂H₂₁O₁₄S. tandfonline.com A similar analysis would be performed for this compound to establish its molecular formula.
Tandem Mass Spectrometry (MS/MS): To gain further structural information, the molecular ion is isolated and fragmented to produce a tandem mass spectrum. The fragmentation pattern provides vital clues about the molecule's structure. For a flavonoid-O-glycoside sulfate like this compound, characteristic fragmentation would involve:
Loss of the sulfate group (SO₃, 80 Da).
Loss of the sugar moiety.
Cleavage of the flavonoid rings (Retro-Diels-Alder fragmentation).
Analyzing these fragment ions helps to confirm the nature of the aglycone, the sugar, and the presence and location of the sulfate group, complementing the data obtained from NMR. tandfonline.comnih.gov
Ancillary Spectroscopic Techniques (e.g., IR, UV/Vis) in this compound Elucidation (Theoretical)
While NMR and MS provide the core structural data, other spectroscopic techniques offer complementary information about the functional groups and electronic system of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. For this compound, an IR spectrum would theoretically show absorption bands corresponding to:
Hydroxyl groups (-OH) as a broad band.
Aromatic C-H bonds.
Carbonyl groups (C=O) of the flavonoid γ-pyrone ring.
Aromatic C=C double bonds.
Sulfate groups (S=O), which show strong, characteristic stretching vibrations.
Ultraviolet-Visible (UV/Vis) Spectroscopy: Flavonoids possess a distinct chromophore that gives rise to a characteristic UV/Vis spectrum, typically consisting of two main absorption bands: Band I (related to the B-ring) and Band II (related to the A-ring). The exact position (λmax) of these bands provides information about the oxygenation pattern of the flavonoid core. Furthermore, the addition of specific shift reagents (e.g., NaOMe, AlCl₃, NaOAc) causes predictable shifts in these bands, which can help to deduce the location of free hydroxyl groups on the flavonoid skeleton. tandfonline.com
Chiroptical Methods for Absolute Configuration Assignment of this compound (Theoretical)
This compound is a chiral molecule due to the stereocenters present in its sugar moiety. Determining the absolute configuration (the actual 3D arrangement of atoms) at these centers is a critical final step in structure elucidation. frontiersin.org While NMR can establish relative stereochemistry, chiroptical methods are often required for assigning the absolute configuration. mdpi.com
Electronic Circular Dichroism (ECD) is a powerful chiroptical technique for this purpose. nih.gov The method involves comparing the experimentally measured ECD spectrum of this compound with the theoretical spectrum calculated for a specific enantiomer using quantum chemical methods, most notably Time-Dependent Density Functional Theory (TDDFT). nih.govacs.org A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. mdpi.com This is particularly valuable when X-ray crystallography is not feasible. The process involves first performing a conformational analysis to find all stable low-energy conformers of the molecule, calculating the ECD spectrum for each, and then averaging them based on their Boltzmann population to generate the final theoretical spectrum. mdpi.com
X-ray Crystallography Applications in this compound Structure Resolution (Theoretical)
Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govfrontiersin.org If a suitable, high-quality single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous and highly detailed model of its atomic arrangement in the solid state. mdpi.com
This technique is often referred to as the "gold standard" because it directly visualizes the molecular structure. frontiersin.org However, a significant limitation is the requirement for a well-ordered single crystal, which can be very difficult and often impossible to obtain for complex natural products, especially glycosides, which may be isolated as amorphous powders or oils. mdpi.com For many marine natural products, structural elucidation must therefore rely on the combination of other spectroscopic and chiroptical methods. mdpi.com
Biosynthetic Pathways of Thalassiolin C
Proposed Biosynthetic Precursors and Intermediates for Thalassiolin C Formation
The construction of the this compound molecule is believed to commence from primary metabolites and proceed through a series of key intermediates characteristic of the flavonoid pathway. The general phenylpropanoid pathway serves as the entry point, providing the basic carbon skeleton.
The biosynthesis is initiated with the amino acid L-phenylalanine, which is converted to cinnamic acid. This is followed by a series of modifications to produce p-coumaroyl-CoA, a central precursor. Through the action of chalcone (B49325) synthase, p-coumaroyl-CoA is condensed with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This chalcone is then isomerized to the flavanone (B1672756) naringenin, a critical branch-point intermediate. From naringenin, the pathway proceeds to the flavone (B191248) apigenin (B1666066), the aglycone core of this compound. The final steps involve the sequential addition of a glucose unit and a sulfate (B86663) group.
| Compound Name | Molecular Formula | Role in Pathway |
| L-Phenylalanine | C₉H₁₁NO₂ | Primary Precursor |
| Cinnamic Acid | C₉H₈O₂ | Intermediate |
| p-Coumaroyl-CoA | C₃₀H₃₈N₇O₁₈P₃S | Key Phenylpropanoid Intermediate |
| Naringenin Chalcone | C₁₅H₁₂O₅ | First Flavonoid-type Intermediate |
| Naringenin | C₁₅H₁₂O₅ | Key Flavanone Intermediate |
| Apigenin | C₁₅H₁₀O₅ | Aglycone core of this compound |
| Apigenin-7-O-glucoside | C₂₁H₂₀O₁₀ | Glycosylated Intermediate |
| This compound | C₂₁H₁₉O₁₃S⁻ | Final Product |
Enzymatic Machinery and Putative Gene Clusters Involved in this compound Biosynthesis
The synthesis of this compound is contingent on a suite of specific enzymes. While these have not been isolated and characterized from Thalassia species for this specific purpose, their classes and functions can be inferred from homologous pathways in terrestrial plants and genomic data from seagrasses. researchgate.net It is highly probable that the genes encoding these enzymes are organized into a biosynthetic gene cluster (BGC), ensuring coordinated expression and efficient production of the final compound. nih.gov
Genome mining of seagrasses like Thalassia testudinum has revealed the presence of genes for key flavonoid biosynthetic enzymes. researchgate.net The evolution of sulfated flavonoids in marine plants, which are not closely related, suggests that the trait for sulfation arose multiple times through the evolution of different sulfotransferases. nih.govfrontiersin.org
| Enzyme Class | Putative Function in this compound Biosynthesis | Corresponding Gene (Putative) |
| Phenylalanine Ammonia-Lyase (PAL) | Converts L-phenylalanine to cinnamic acid. | PAL |
| Cinnamate-4-Hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. | C4H |
| 4-Coumarate:CoA Ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. | 4CL |
| Chalcone Synthase (CHS) | Catalyzes the formation of naringenin chalcone. | CHS |
| Chalcone Isomerase (CHI) | Converts naringenin chalcone to naringenin. | CHI |
| Flavone Synthase (FNS) | Oxidizes naringenin to produce apigenin. | FNS |
| UDP-Glycosyltransferase (UGT) | Transfers a glucose moiety to the 7-hydroxyl group of apigenin. | GT1 researchgate.net |
| Sulfotransferase (SULT) | Transfers a sulfate group from PAPS to the 2"-hydroxyl of the glucose moiety. | SULT |
Mechanistic Insights into Key Biosynthetic Transformations of the this compound Scaffold
The biosynthesis of this compound involves several key chemical transformations that build upon the basic flavone structure.
Formation of the Apigenin Core : The process begins with the formation of the flavanone naringenin. A key diversification step is the oxidation of naringenin by Flavone Synthase (FNS) . This enzyme introduces a double bond between C2 and C3 of the C-ring, converting the flavanone into the flavone apigenin. This reaction is crucial as it establishes the planar aromatic core of this compound.
Regioselective Glycosylation : Following the formation of apigenin, a UDP-glycosyltransferase (UGT) acts to attach a glucose molecule. This enzymatic reaction is highly specific, targeting the hydroxyl group at the C-7 position of the apigenin A-ring to form a β-O-glycosidic bond. This results in the intermediate apigenin-7-O-glucoside (also known as cosmetin). This glycosylation step significantly increases the water solubility of the molecule. sci-hub.se
Specific Sulfation : The final and defining step is the sulfation of the attached glucose moiety. A sulfotransferase (SULT) catalyzes the transfer of a sulfuryl group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the sugar. nih.gov In the case of this compound, this sulfation occurs specifically at the 2"-position of the glucose residue. mdpi.com This specific sulfation pattern on the sugar, rather than the flavonoid core, is a distinguishing feature of thalassiolins and likely contributes to their unique biological properties and increased water solubility, an important adaptation for marine organisms. mdpi.comresearchgate.net
Chemoenzymatic and Synthetic Biology Approaches to Modulate this compound Production (Theoretical)
The low natural abundance of many marine natural products presents a significant hurdle for their study and application. frontiersin.org Chemoenzymatic and synthetic biology strategies offer powerful theoretical frameworks to overcome this supply issue for this compound. nih.gov
Chemoenzymatic Synthesis: This approach combines the efficiency of chemical synthesis with the high selectivity of enzymatic reactions.
Scaffold Synthesis: The apigenin core can be readily produced in large quantities through established organic synthesis methods.
Enzymatic Glycosylation and Sulfation: The synthesized apigenin could then be subjected to a cascade of enzymatic reactions.
A specific glycosyltransferase could be used to attach glucose to the 7-OH position.
Subsequently, a novel sulfotransferase , potentially sourced from Thalassia or a functionally similar marine organism, could be employed to specifically sulfate the 2"-position of the glucose. mdpi.comacs.org This chemoenzymatic route would allow for the production of this compound and its analogs with high purity and yield. nih.gov
Synthetic Biology Approaches: These strategies involve engineering microbial hosts to produce the target compound.
Pathway Reconstruction: The entire putative biosynthetic pathway for this compound could be reconstructed in a microbial chassis like E. coli or yeast. This would involve identifying and cloning the necessary genes (PAL, C4H, 4CL, CHS, CHI, FNS, UGT, SULT) from Thalassia testudinum or other suitable organisms. nih.gov
Host Engineering: The microbial host's metabolism would need to be engineered to ensure a sufficient supply of precursors like L-phenylalanine and malonyl-CoA. This could involve overexpressing genes in relevant precursor pathways and knocking out competing pathways. nih.gov
Combinatorial Biosynthesis: Once a production platform is established, it could be used for combinatorial biosynthesis. By introducing different UGTs or SULTs, or by feeding the system with synthetic apigenin analogs, a library of novel sulfated flavonoids could be generated for drug discovery and structure-activity relationship studies. nih.gov
These advanced biotechnological methods hold the promise of sustainable and scalable production of this compound, facilitating further research into its biological activities and potential therapeutic applications. frontiersin.orgpharmaceutical-journal.com
Biological Activities and Mechanistic Investigations of Thalassiolin C in Preclinical and in Vitro Models
Antiviral Activity and Mechanism of Action of Thalassiolin C
This compound has been identified as an inhibitor of the human immunodeficiency virus (HIV). nih.gov Its antiviral properties are primarily attributed to its ability to interfere with a critical enzyme in the viral replication cycle.
Inhibition of HIV Integrase and Strand Transfer Reaction
The replication of HIV necessitates the integration of its viral cDNA into the host cell's genome, a process orchestrated by the viral enzyme integrase. nih.gov This integration process involves two key steps: 3'-processing and strand transfer. frontiersin.orgmdpi.com this compound, along with its structural analogs Thalassiolin A and B, has been shown to inhibit HIV integrase. nih.gov The mechanism of inhibition specifically targets the strand transfer reaction, a crucial step where the processed viral DNA is inserted into the host chromosome. nih.govfrontiersin.orgmdpi.com The presence of a sulfated β-D-glucose group at the 7-position of the flavone (B191248) structure is a distinguishing feature of the thalassiolins and is thought to contribute to their enhanced potency against integrase. nih.gov Molecular modeling studies suggest that these compounds likely bind to the catalytic core domain of HIV-1 integrase. nih.gov
Comparative Antiviral Potency of Thalassiolins A, B, and C
While all three thalassiolins (A, B, and C) exhibit inhibitory activity against HIV integrase, their potencies differ. Thalassiolin A is the most active of the three, demonstrating a 50% inhibitory concentration (IC50) of 0.4 µM for the in vitro inhibition of the integrase-catalyzed strand transfer reaction. nih.gov In contrast, Thalassiolins B and C show weaker activity, with IC50 values in the range of 30-100 µM for the same reaction. researchgate.net
Table 1: Comparative Inhibitory Activity of Thalassiolins against HIV Integrase Strand Transfer
| Compound | IC50 (µM) for Strand Transfer Inhibition |
| Thalassiolin A | 0.4 |
| Thalassiolin B | 30-100 |
| This compound | 30-100 |
Data sourced from in vitro biochemical assays. nih.govresearchgate.net
Effects on Viral Replication Pathways in Cell Culture Models
The inhibition of HIV integrase by thalassiolins translates to a reduction in viral replication in cell-based assays. Thalassiolin A, the most potent of the series, has been shown to suppress HIV replication in cell culture with an IC50 of 30 µM. researchgate.net By blocking the integration of viral DNA, these compounds effectively halt a critical step in the HIV life cycle, preventing the establishment of a productive infection in cultured cells. nih.govresearchgate.net This inhibition of viral spread is a direct consequence of targeting the integrase enzyme. nih.gov
Anticancer and Cytotoxic Effects of this compound and Related Metabolites
In addition to their antiviral properties, metabolites from Thalassia testudinum, including the thalassiolin family, have demonstrated cytotoxic effects against cancer cells in vitro.
In Vitro Cytotoxicity against Cancer Cell Lines
Thalassiolin B, a closely related compound to this compound, has been evaluated for its cytotoxic activity against various human colorectal cancer cell lines, including HCT15, HCT116, SW260, and HT29. researchgate.netuantwerpen.be Studies have shown that a polyphenolic fraction of T. testudinum and isolated Thalassiolin B can reduce the viability of these cancer cells. nih.gov For instance, Thalassiolin B exhibited an IC50 value of 38.75 µg/mL against HCT15 cells after 48 hours of exposure. nih.gov Another study reported IC50 values of 236 µg/mL and 252 µg/mL for Thalassiolin B against SW480 and LS1034 colon cancer cell lines, respectively. jst.go.jp A polyphenolic fraction from T. testudinum also showed dose-dependent cytotoxicity against HCT-15 cells, with an IC50 of 22.47 ± 1.30 µg/mL at 48 hours. mdpi.com
Table 2: In Vitro Cytotoxicity of Thalassiolin B and T. testudinum Polyphenolic Fraction against Human Colon Cancer Cell Lines
| Compound/Fraction | Cell Line | IC50 (µg/mL) | Exposure Time (hours) |
| Thalassiolin B | HCT15 | 38.75 ± 3.57 | 48 |
| Thalassiolin B | SW480 | 236 | Not specified |
| Thalassiolin B | LS1034 | 252 | Not specified |
| Polyphenolic Fraction | HCT-15 | 22.47 ± 1.30 | 48 |
Data compiled from multiple in vitro studies. nih.govjst.go.jpmdpi.com
Modulation of Intracellular Signaling Pathways (e.g., ROS Generation, Apoptosis)
The cytotoxic effects of T. testudinum metabolites appear to be mediated, at least in part, by the modulation of intracellular signaling pathways. nih.govresearchgate.net A significant increase in the intracellular generation of reactive oxygen species (ROS) has been observed in HCT15 cancer cells treated with a polyphenolic fraction from T. testudinum and with Thalassiolin B. researchgate.netuantwerpen.beresearchgate.net Elevated levels of ROS can induce cellular damage and trigger programmed cell death, or apoptosis. mdpi.com
Indeed, studies have shown that these natural products induce apoptosis in HCT15 cells. researchgate.netnih.gov The induction of apoptosis is a key mechanism by which many anticancer agents eliminate tumor cells. mdpi.com The pro-apoptotic effects of the T. testudinum polyphenolic fraction were further supported by in vivo studies in a xenograft mouse model, where it arrested tumor growth and induced apoptosis. researchgate.netuantwerpen.be The overproduction of ROS is considered a primary driver of these pro-apoptotic effects. researchgate.netresearchgate.net
Anti-tumor Efficacy in Non-Human Xenograft Models (e.g., Colorectal Cancer)
While direct studies on the in vivo anti-tumor efficacy of isolated this compound in xenograft models are not extensively detailed in the reviewed literature, research on polyphenolic fractions of Thalassia testudinum, where this compound is a known constituent, provides significant insights. A polyphenolic fraction from T. testudinum demonstrated the ability to arrest tumor growth and induce apoptosis in a xenograft mouse model of human colorectal cancer. researchgate.netnih.gov This suggests that the components of the extract, including this compound, contribute to this anti-tumor activity.
Treatment with a polyphenolic fraction of a T. testudinum extract (TTE) has been shown to reduce tumor growth in a syngeneic allograft murine colorectal cancer model. nih.govresearchgate.net Specifically, a polyphenolic fraction containing Thalassiolin B, a structurally similar compound to this compound, was found to arrest tumor progression in a xenograft mouse model. researchgate.net This fraction induced apoptosis and was associated with the generation of reactive oxygen species (ROS) in human colorectal cancer cells. researchgate.netnih.gov The antitumor efficacy of the T. testudinum extract is attributed to the presence of multiple bioactive compounds, including Thalassiolin B and other flavonoids like apigenin (B1666066) and luteolin (B72000). nih.gov Given the structural similarities and co-occurrence, it is plausible that this compound contributes to the observed anti-tumor effects.
Studies on Thalassiolin B, an analogue of this compound, have shown cytotoxic effects against various human colon cancer cell lines, including EB, LS1034, and SW480, with the most potent activity observed against the SW480 cell line. nih.gov This cytotoxicity is thought to be linked to its antioxidant properties. nih.gov The collective findings from studies on T. testudinum extracts and related thalassiolins strongly support the potential for this compound to possess anti-tumor properties worthy of further direct investigation in xenograft models.
Antioxidant and Antigenotoxic Properties of this compound
Free Radical Scavenging Capabilities
This compound has been identified as a compound with potential antioxidant properties. researchgate.netresearchgate.netdntb.gov.ua Studies on extracts from seagrasses, where this compound is present, have demonstrated significant free radical scavenging activity. researchgate.netnih.gov The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govscielo.org.mxjosa.ro
Extracts of Thalassia hemprichii, which contains this compound, have shown notable antioxidant capabilities. f1000research.comf1000research.com The ability of these extracts to scavenge free radicals is a key indicator of their antioxidant potential. oatext.com The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing its reactivity. This is a common mechanism for flavonoid compounds, to which this compound belongs. The presence of hydroxyl groups in the flavonoid structure is crucial for this activity.
The table below summarizes the antioxidant activity of extracts containing thalassiolins, as measured by common assays.
| Extract/Compound Source | Assay | Activity |
| Thalassia hemprichii ethanol (B145695) extract | ABTS radical scavenging | EC50 value of 76.00 μg/mL researchgate.netresearchgate.netf1000research.com |
| Schima wallichii extracts | DPPH free radical scavenging | Concentration-dependent increase nih.gov |
| Combretum dolichopentalum ethanol extract | Hydroxyl radical scavenging | IC50 of 92.39 μg/ml oatext.com |
This table is interactive. Users can sort and filter the data.
Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A1) and Antimutagenic Effects
This compound's structural analogue, Thalassiolin B, has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A1. nih.govresearchgate.netjppres.comredalyc.org These enzymes are involved in the metabolic activation of pro-carcinogens, such as benzo[a]pyrene (B130552) (BP), into their ultimate carcinogenic forms. nih.govbiomolther.org By inhibiting CYP1A1, thalassiolins can reduce the bioactivation of such mutagens, thereby exerting an antimutagenic effect. nih.govresearchgate.netjppres.com
In vitro studies have demonstrated that metabolites from Thalassia testudinum, including thalassiolins, significantly inhibit both rat and human CYP1A1 activity. nih.govresearchgate.net This inhibition can be a key mechanism behind the observed antigenotoxic activity. researchgate.net The inhibition of CYP1A1 by these compounds leads to a decrease in BP-induced mutagenicity as demonstrated by the Ames test. nih.govresearchgate.net
The table below presents the inhibitory constants (Ki) for the inhibition of CYP1A1 by a polyphenolic fraction of T. testudinum and Thalassiolin B.
| Inhibitor | Enzyme Source | Inhibition Type | Ki Value (μg/mL) |
| Polyphenolic Fraction | Rat CYP1A1 | Mixed | 5.96 ± 1.55 nih.govresearchgate.net |
| Thalassiolin B | Rat CYP1A1 | Mixed | 3.05 ± 0.89 nih.govresearchgate.net |
| Polyphenolic Fraction | Human CYP1A1 | Mixed | 197.10 ± 63.40 nih.govresearchgate.net |
| Thalassiolin B | Human CYP1A1 | Non-competitive | 203.10 ± 17.29 nih.govresearchgate.net |
This table is interactive. Users can sort and filter the data.
Other Investigated Biological Activities of this compound and Analogues (e.g., Antifungal, Antimicrobial, Antifouling)
This compound and its analogues, isolated from marine seagrasses, have been investigated for a range of other biological activities. phytojournal.comdntb.gov.ua These compounds are part of the plant's natural defense mechanism against various environmental stressors. up.pt
Antifungal and Antimicrobial Activity: Extracts from seagrasses containing thalassiolins have shown both antifungal and antimicrobial properties. mdpi.comresearchgate.net For instance, extracts of Thalassia hemprichii have demonstrated inhibitory effects against pathogenic bacteria and fungi. scialert.net The antimicrobial activity of flavonoids is a well-documented phenomenon. researchgate.net
Antifouling Activity: Biofouling, the accumulation of microorganisms on submerged surfaces, is a significant issue in marine environments. up.ptnih.gov Natural compounds from marine organisms are being explored as environmentally friendly antifouling agents. up.pt Flavonoids, including thalassiolins, from seagrasses like Enhalus acoroides and Thalassia testudinum have been reported to possess antifouling properties. up.ptresearchgate.net this compound, specifically, has been noted for its potential in this regard. up.pt
Antiviral Activity: Thalassiolins A, B, and C have been evaluated for their antiviral activity, particularly against the human immunodeficiency virus (HIV). phytojournal.comresearchgate.net These compounds were found to inhibit HIV integrase, a crucial enzyme in the viral life cycle. researchgate.net Thalassiolin A was the most potent among them, but Thalassiolins B and C also showed inhibitory activity. phytojournal.com Additionally, a related compound, Thalassiolin D, has demonstrated in vitro activity against the hepatitis C virus (HCV) protease. researchgate.net
Structure Activity Relationship Sar Studies of Thalassiolin C and Its Analogues
Impact of Glycosylation and Sulfation on Thalassiolin C Bioactivity
The chemical structure of this compound, a flavonoid glycoside, is distinguished by two key modifications: the attachment of a glucose sugar (glycosylation) and the presence of a sulfate (B86663) group on this sugar (sulfation). Research into the bioactivity of this compound and its natural analogues, Thalassiolin A and B, has underscored the critical role of these modifications, particularly in the context of their anti-HIV activity. researchgate.net
The presence of the sulfate group is a key differentiator. The negative charge and specific spatial orientation of the sulfated glycan likely facilitate critical interactions with the active site of the target enzyme, in this case, HIV integrase. Carbohydrate sulfation is a known pivotal modulator in biological interactions, often strengthening the binding between a glycan ligand and a protein target. nih.gov This principle appears to hold true for this compound, where the sulfated sugar is essential for its pronounced bioactivity.
Table 1: Inhibitory Activity of Thalassiolins against HIV Integrase
| Compound | Integrase Strand Transfer (IC₅₀) | Integrase Terminal Cleavage (IC₅₀) | Antiviral (HIV Replication) (IC₅₀) |
|---|---|---|---|
| Thalassiolin A | 0.4 µM | 2.1 µg/ml | 30 µM |
| Thalassiolin B | 30-100 µM | - | - |
| This compound | 30-100 µM | - | - |
Data sourced from Rowley et al., 2003. researchgate.net
Identification of Pharmacophoric Features within the this compound Scaffold
A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its interaction with a biological target, thereby triggering a biological response. nih.gov Identifying the pharmacophore of this compound is essential for understanding its mechanism of action and for designing new molecules with similar or improved activity.
Based on SAR data, the key pharmacophoric features of the this compound scaffold can be defined as follows:
Flavonoid Backbone: The core 4H-chromen-4-one structure is a fundamental feature, providing the rigid scaffold upon which other functional groups are arranged. mdpi.com
Sulfated Glycoside at C-7: This is arguably the most critical feature for the observed anti-HIV integrase activity. The pharmacophore includes hydrogen bond acceptors (from the sulfate and hydroxyl groups), hydrogen bond donors (from the hydroxyl groups), and a negative ionic feature (from the sulfate group). researchgate.netarxiv.org The specific linkage and orientation of this large, charged group are vital for potent inhibition.
B-Ring Substitution Pattern: The arrangement of hydroxyl and methoxy (B1213986) groups on the B-ring is crucial for modulating activity. This compound has a hydroxyl group at C-4' and a methoxy group at C-3'. This differs from the more potent Thalassiolin A, which has hydroxyl groups at both C-3' and C-4'. This indicates that two adjacent hydroxyl groups (a catechol moiety) on the B-ring may represent a more favorable pharmacophoric element for this specific activity than the guaiacyl moiety of this compound. These hydroxyl groups can act as hydrogen bond donors and acceptors.
A-Ring Hydroxyl Group: The hydroxyl group at the C-5 position of the A-ring is a common feature in active flavonoids and likely contributes to target binding, possibly through hydrogen bonding or chelation of metal ions in the enzyme's active site.
These features collectively define the 3D interaction profile of this compound. A pharmacophore model for this compound would consist of a specific spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, a hydrophobic aromatic ring, and a negatively ionizable feature, providing a blueprint for virtual screening and the design of novel analogues. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org While no specific QSAR studies for this compound derivatives have been published, a theoretical framework for such a study can be outlined. The goal would be to predict the bioactivity of new, unsynthesized this compound analogues and to provide a deeper, quantitative understanding of its SAR. mdpi.com
A theoretical QSAR study on this compound derivatives would proceed as follows:
Dataset Generation: A series of virtual this compound derivatives would be designed. This would involve systematically modifying the structure, for instance, by altering the substitution pattern on the A and B rings (e.g., changing the position or number of hydroxyl and methoxy groups), modifying the glycosidic linkage, or replacing the sulfate group with other charged or polar moieties.
Descriptor Calculation: For each designed molecule, a wide range of molecular descriptors would be calculated. These numerical values represent different aspects of the molecule's physicochemical properties. nih.gov Examples include:
Topological descriptors: Describing molecular size and branching.
Electronic descriptors: Such as partial charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe the molecule's electronic properties.
Steric descriptors: Like molecular volume and surface area, which relate to the molecule's shape and size.
Hydrophobicity descriptors: Such as LogP, which quantifies the molecule's lipophilicity.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), a mathematical model would be constructed. chemmethod.com This model would take the form of an equation that correlates a selection of the calculated descriptors (the independent variables) with the biological activity (the dependent variable), which would need to be determined experimentally or predicted for the training set.
Example Equation (MLR): Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)
Model Validation: The predictive power of the QSAR model would be rigorously tested. This is typically done by splitting the initial dataset into a "training set" (used to build the model) and a "test set" (used to evaluate its predictive accuracy on compounds not used in its creation). mdpi.comresearchgate.net
A successful QSAR model for this compound derivatives could identify the key properties that positively or negatively influence bioactivity. For example, it might quantitatively confirm that higher electronegativity on the B-ring enhances activity or that a specific range of molecular size is optimal. Such a model would be an invaluable tool for prioritizing the synthesis of new derivatives with a higher probability of being potent therapeutic agents.
Synthetic Strategies for Thalassiolin C and Analogues
Total Synthesis Approaches to the Thalassiolin C Core Structure (Theoretical, based on general natural product synthesis)
A total synthesis of this compound would be a formidable undertaking due to the presence of multiple chiral centers, a C-glycosidic bond, and a sulfate (B86663) group. A theoretical approach would logically separate the synthesis of the flavonoid aglycone, the glucose moiety, and the subsequent C-glycosylation and sulfation steps.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. scitepress.org For this compound, the key disconnections would likely be:
Sulfation: The final step would likely be the introduction of the sulfate group at the 2"-position of the glucose moiety. This is a common late-stage functionalization in the synthesis of sulfated natural products.
C-Glycosylation: The C-C bond between the anomeric carbon of the glucose and the C-6 position of the flavonoid A-ring is a major synthetic hurdle. This disconnection leads to a protected flavonoid aglycone and a suitable glucose derivative.
Flavonoid Aglycone (Luteolin) Synthesis: The luteolin (B72000) core can be disconnected through several established routes, such as the Auwers synthesis or the Baker-Venkataraman rearrangement, leading to simpler phenolic precursors.
Glucose Moiety Synthesis: The glucose unit would be derived from a commercially available chiral pool starting material like D-glucose, which would be appropriately protected to allow for selective C-glycosylation and sulfation. wikipedia.org

Stereoselective and Enantioselective Methodologies
The synthesis of natural products with defined stereochemistry requires the use of stereoselective and enantioselective methods. nih.govnih.gov In the context of this compound, these would be crucial for:
Controlling the Stereochemistry of the Glucose Moiety: While starting from the natural chiral pool of D-glucose simplifies this, any modifications to the sugar must preserve the stereocenters.
Formation of the C-Glycosidic Bond: Achieving the correct β-configuration of the C-glycosidic bond is a significant challenge. Methodologies such as transition-metal-catalyzed cross-coupling reactions or organocatalytic approaches could be explored. nih.govdntb.gov.ua Stereoselective synthesis of flavonoids has been achieved through various methods, including Sharpless asymmetric dihydroxylation and the use of chiral auxiliaries. mdpi.comnih.gov
Semisynthesis and Chemical Diversification Strategies for this compound
Given the challenges of a total synthesis, a more practical approach to obtaining analogues of this compound for structure-activity relationship (SAR) studies would be through semisynthesis, starting from the isolated natural product.
Derivatization from Isolated Natural Product
Starting with this compound isolated from Thalassia testudinum, various chemical modifications could be performed. These derivatizations would aim to probe the importance of different functional groups for its biological activity.
Table 1: Potential Derivatization Reactions for this compound
| Reaction Type | Target Functional Group | Potential Reagents | Expected Product |
| Acylation | Hydroxyl groups (phenolic and sugar) | Acetic anhydride, benzoyl chloride | Acetylated or benzoylated derivatives |
| Alkylation | Phenolic hydroxyl groups | Methyl iodide, benzyl (B1604629) bromide | Alkylated derivatives |
| De-sulfation | Sulfate group | Mild acid hydrolysis | Desulfated this compound |
| Glycosidic Bond Cleavage | C-glycosidic bond | Strong oxidative cleavage | Luteolin aglycone and glucose derivatives |
These reactions would need to be carefully optimized to achieve selectivity, especially when multiple hydroxyl groups are present. Protecting group strategies would likely be necessary. The use of post-column derivatization with reagents like DPPH, ABTS, and FCR could be employed to assess the antioxidant activity of the resulting derivatives. mostwiedzy.pl
Scaffold Modifications and Library Generation
A more advanced strategy involves modifying the core scaffold of this compound to create a library of diverse analogues. nih.govcam.ac.uk This could involve:
Modification of the Flavonoid B-ring: Altering the substitution pattern on the B-ring could provide insights into the role of the catechol moiety in its biological activity.
Modification of the Glucose Moiety: The sugar unit could be replaced with other monosaccharides or simplified acyclic polyol chains.
Generation of Positional Isomers: Synthesizing isomers with the glucose moiety at different positions on the A-ring could reveal the importance of the C-6 linkage.
Chemo-Enzymatic and Hybrid Synthetic Routes for this compound (Theoretical)
Integrating enzymatic transformations with chemical synthesis, known as a chemo-enzymatic or hybrid approach, offers powerful strategies for constructing complex natural products. sjtu.edu.cnbeilstein-journals.orgnih.gov For this compound, this could be particularly advantageous.
A theoretical chemo-enzymatic route could involve:
Chemical Synthesis of the Aglycone: The luteolin aglycone could be synthesized using established chemical methods.
Enzymatic C-Glycosylation: A C-glycosyltransferase enzyme could be employed to stereoselectively attach a glucose unit to the luteolin scaffold. While the specific enzyme for this compound biosynthesis is unknown, enzymes with similar functions from other organisms could be explored.
Enzymatic Sulfation: A sulfotransferase enzyme could then be used to selectively install the sulfate group at the 2"-position of the glucose moiety. The biosynthesis of sulfated flavonoids in plants involves the enzyme APS kinase, which regulates the incorporation of sulfur. kaust.edu.sa
This hybrid approach could potentially overcome the significant challenges associated with the stereoselective C-glycosylation and regioselective sulfation steps in a purely chemical synthesis. nih.govfrontiersin.orgmdpi.com
Advanced Analytical and Omics Methodologies in Thalassiolin C Research
Metabolomics and Lipidomics Profiling for Thalassiolin C and Related Metabolites
Metabolomics and lipidomics are powerful "omics" technologies that provide a comprehensive snapshot of the small molecules (metabolites) and lipids within a biological system. lcms.czcreative-proteomics.com These approaches are instrumental in understanding the biochemical landscape surrounding this compound.
Metabolomics focuses on the global analysis of low-molecular-weight compounds, including amino acids, sugars, and organic acids, which are the end products of cellular processes. lcms.cz In the context of this compound research, metabolomics can be applied to:
Identify related metabolites: Seagrasses, the source of this compound, produce a diverse array of secondary metabolites. mdpi.com Metabolomic profiling of seagrass extracts, such as those from Thalassia testudinum and Thalassia hemprichii, has led to the identification of several related phenolic compounds. nih.govresearchgate.netucr.ac.cr These include other thalassiolins (like Thalassiolin A), as well as flavonoids such as luteolin (B72000), apigenin (B1666066), and their derivatives. mdpi.comresearchgate.net
Uncover biochemical pathways: By comparing the metabolic profiles of cells or tissues treated with this compound to untreated controls, researchers can infer which biochemical pathways are modulated by the compound. This can provide insights into its mechanism of action.
Biomarker discovery: Changes in the metabolome in response to this compound could reveal potential biomarkers associated with its biological effects. creative-proteomics.com
Lipidomics , a sub-discipline of metabolomics, specifically targets the comprehensive analysis of lipids in a biological system. nih.gov While direct lipidomic studies focusing on this compound are not extensively documented, this methodology holds potential for understanding its effects on cellular membranes and lipid signaling pathways. nih.govnih.gov
Untargeted metabolomics and lipidomics often employ liquid chromatography-mass spectrometry (LC-MS) to separate and detect a wide range of molecules. lcms.cz Two-phase liquid extraction is a common sample preparation technique to separate nonpolar lipids from polar metabolites. lcms.cz
Table 1: Related Metabolites of this compound Identified Through Metabolomic Studies
| Metabolite | Chemical Class | Source Organism | Reference |
|---|---|---|---|
| Thalassiolin A | Flavonoid Glycoside | Thalassia testudinum, Thalassia hemprichii | ucr.ac.crphytojournal.com |
| Thalassiolin B | Flavonoid Glycoside | Thalassia testudinum | nih.govucr.ac.cr |
| Luteolin | Flavonoid | Enhalus acoroides, Thalassia hemprichii | mdpi.comresearchgate.net |
| Apigenin | Flavonoid | Enhalus acoroides, Thalassia testudinum | mdpi.comnih.gov |
| Luteolin-O-sulphate | Flavonoid Sulfate (B86663) | Enhalus acoroides, Thalassia hemprichii | mdpi.comresearchgate.net |
| Kaempferol derivatives | Flavonoid | Enhalus acoroides | mdpi.com |
Proteomics and Target Identification Techniques for this compound (Theoretical)
Proteomics involves the large-scale study of proteins, their structures, and their functions. frontiersin.org In the context of this compound research, a key application of proteomics is the identification of its direct protein targets, which is fundamental to elucidating its mechanism of action. nih.gov While specific studies on this compound are theoretical at this stage, several established chemical proteomics strategies could be employed. europeanreview.org
These methods can be broadly categorized into two main approaches: affinity-based methods and stability-based methods. europeanreview.org
Affinity-Based Target Identification: This approach relies on the specific binding interaction between this compound and its protein target(s). thno.org A common technique is affinity chromatography, where a modified version of this compound is immobilized on a solid support (like beads) to "pull down" its binding partners from a cell lysate. nih.gov The captured proteins are then identified using mass spectrometry. mdpi.com
Stability-Based Target Identification: These methods are based on the principle that the binding of a small molecule like this compound can alter the stability of its target protein. thno.org Techniques like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) measure changes in a protein's thermal or proteolytic stability upon ligand binding. europeanreview.org Proteins that show increased stability in the presence of this compound are considered potential targets.
Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated with these methods to improve the accuracy and reliability of target identification by differentiating specific binders from non-specific interactions. nih.govmdpi.com
Table 2: Theoretical Proteomics Approaches for this compound Target Identification
| Methodology | Principle | Potential Application for this compound |
|---|---|---|
| Affinity Chromatography | Immobilized this compound captures binding proteins from cell lysates. | Directly isolates proteins that physically interact with this compound. |
| Cellular Thermal Shift Assay (CETSA) | This compound binding alters the thermal stability of its target protein. | Identifies targets in a cellular context without chemical modification of the compound. |
| Drug Affinity Responsive Target Stability (DARTS) | Binding of this compound protects its target protein from protease digestion. | Identifies targets based on changes in susceptibility to proteolysis. |
| Quantitative Mass Spectrometry (e.g., SILAC) | Uses stable isotopes to label proteins for accurate relative quantification. | Distinguishes true binding partners from background contaminants in pull-down assays. |
Imaging Mass Spectrometry for Spatial Localization of this compound in Biological Systems (Theoretical)
Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. frontiersin.orgcellenion.com This technology offers the potential to map the localization of this compound and its related metabolites within the complex architecture of biological tissues, providing critical insights into its distribution, sites of action, and metabolic fate. vanderbilt.edu
Matrix-Assisted Laser Desorption/Ionization (MALDI) is one of the most common IMS techniques used for analyzing a wide range of biomolecules, including metabolites, lipids, and peptides. cellenion.comnih.gov
Theoretical applications of IMS in this compound research include:
Mapping in Source Organisms: Analyzing tissue sections of seagrasses like Thalassia testudinum could reveal where this compound is synthesized and stored, which may relate to its ecological function.
Pharmacokinetic Distribution: In preclinical models, IMS could track the distribution of administered this compound in different organs and tissues, identifying areas of accumulation.
Co-localization with Targets: By combining IMS with other imaging or proteomics techniques, it might be possible to see if this compound co-localizes with its identified protein targets in specific cell types or subcellular compartments. vanderbilt.edu
This spatially resolved molecular information is crucial for connecting the presence of the compound to its biological effects in a specific anatomical context. selvita.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of this compound in Research Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds in a mixture. wikipedia.orgopenaccessjournals.com It is an indispensable tool in the research of natural products like this compound. researchgate.net
The principle of HPLC involves injecting a liquid sample into a high-pressure stream of a liquid (the mobile phase), which then passes through a column packed with a solid adsorbent material (the stationary phase). advancechemjournal.com The components of the sample separate based on their differential interactions with the stationary and mobile phases. advancechemjournal.com
Applications of HPLC in this compound research include:
Purification: HPLC is used to isolate this compound from crude seagrass extracts, yielding a pure compound for biological testing and structural elucidation.
Quantification: It is the primary method for determining the concentration of this compound in various samples, such as extracts, cell culture media, or biological fluids. openaccessjournals.com This is crucial for establishing dose-response relationships in bioassays.
Quality Control: HPLC ensures the purity and consistency of this compound preparations used in research. researchgate.net
A typical HPLC system consists of a pump, an injector, a column, a detector (e.g., UV-Vis or mass spectrometer), and a data acquisition system. shimadzu.com For compounds like this compound, reversed-phase HPLC, often using a C18 column, is commonly employed. mdpi.com The separation is achieved by using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com
Table 3: Key Parameters in a Typical HPLC Method for Flavonoid Analysis
| Parameter | Description | Common Choice for this compound Analysis |
|---|---|---|
| Stationary Phase (Column) | The solid material inside the column that interacts with the sample components. | Reversed-Phase C18 (ODS) |
| Mobile Phase | The solvent that carries the sample through the column. | Gradient of water and acetonitrile/methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. |
| Detector | The component that detects the compounds as they elute from the column. | UV-Vis Detector (monitoring at specific wavelengths, e.g., 280 nm and 340 nm for flavonoids), Mass Spectrometer (MS) for higher specificity and structural information. |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 1.5 mL/min for analytical columns. |
| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL |
Future Perspectives and Research Directions for Thalassiolin C
Elucidation of Undiscovered Biological Activities and Molecular Targets of Thalassiolin C
While this compound has been identified as an inhibitor of HIV integrase, its full spectrum of biological activities likely extends beyond this initial finding. researchgate.netnih.gov The structural class of sulfated flavonoids, to which this compound belongs, is known for a variety of bioactivities, suggesting that this compound could have multiple cellular effects. up.ptresearchgate.net Future research should focus on comprehensive screening of this compound against a wide range of biological targets to uncover novel therapeutic applications.
Key Research Objectives:
Broad-Spectrum Bioactivity Screening: Systematic screening of this compound against diverse panels of targets, including enzymes, receptors, and ion channels, could reveal unexpected activities. For instance, other flavonoids have shown potential as anticancer, antioxidant, and anti-inflammatory agents. nih.govbau.edu.tr A study on a polyphenolic fraction from Thalassia testudinum containing this compound showed cytotoxic effects on colon cancer cells. nih.gov
Antimicrobial and Antifouling Potential: Many sulfated flavonoids from marine sources exhibit antimicrobial and antifouling properties, suggesting a role in chemical defense for the producing organism. up.ptup.pt Investigating the ability of this compound to inhibit the growth of marine bacteria and fungi, as well as to deter the settlement of fouling organisms, could lead to the development of new environmentally friendly antifouling agents.
In Silico Target Prediction: Computational approaches, such as reverse docking and pharmacophore modeling, can be employed to predict potential molecular targets of this compound. researchgate.netnih.gov These predictions can then be validated experimentally, providing a rational basis for exploring new therapeutic areas.
A summary of known and potential biological activities for sulfated flavonoids is presented in Table 1.
| Biological Activity | Compound Class | Organism Source | Reference(s) |
| HIV Integrase Inhibition | Thalassiolins A-C | Thalassia testudinum | researchgate.netnih.gov |
| Antifouling Activity | Sulfated flavonoids | Marine Plants | up.ptup.pt |
| Antimicrobial Activity | Sulfated flavonoids | Marine Plants | up.pt |
| Cytotoxic (Anticancer) Activity | Polyphenolic fraction containing this compound | Thalassia testudinum | nih.gov |
| Antioxidant Activity | Flavonoids | Plants | nih.gov |
Exploration of Novel Biosynthetic Pathways and Engineering Opportunities for this compound Production
Understanding the biosynthesis of this compound in its natural source, the seagrass Thalassia testudinum, is crucial for ensuring a sustainable supply for research and development. The biosynthesis of sulfated flavonoids in plants is known to be influenced by the availability of sulfur. kaust.edu.sa The formation of sulfate (B86663) esters is considered an adaptation of plants in aquatic environments rich in mineral salts. mdpi.com
Key Research Objectives:
Elucidation of the Biosynthetic Pathway: While the general flavonoid biosynthetic pathway is well-established, the specific enzymes responsible for the glycosylation and sulfation of the apigenin (B1666066) backbone to form this compound need to be identified and characterized. This will involve transcriptomic and genomic analysis of Thalassia testudinum to identify candidate genes, followed by heterologous expression and biochemical characterization of the encoded enzymes. The sulfation of flavonoids is catalyzed by sulfotransferases. nih.gov
Metabolic Engineering for Enhanced Production: Once the biosynthetic pathway is fully elucidated, metabolic engineering strategies can be employed to enhance the production of this compound. nih.govnih.govrsc.org This could involve overexpressing key biosynthetic genes in a heterologous host, such as yeast or a model plant, to create a sustainable and scalable production platform. youtube.com
Investigating the Role of Environmental Factors: Studies have shown that the concentration of phenolic compounds in seagrasses can vary with environmental conditions. redalyc.org Research into how factors like light, salinity, and nutrient availability affect the production of this compound could provide insights into its ecological role and inform cultivation strategies.
Development of Advanced Synthetic Methodologies for Accessing this compound Derivatives and Analogues
Chemical synthesis provides a powerful tool for producing this compound and its derivatives in the laboratory, enabling detailed structure-activity relationship (SAR) studies and the development of analogues with improved properties. A total synthesis of this compound has been reported, providing a foundation for these efforts. scholarkart.inscholarkart.in
Key Research Objectives:
Optimization of Total Synthesis: Refining the existing total synthesis of this compound to improve yield, reduce the number of steps, and enhance scalability is a key objective.
Synthesis of Derivatives and Analogues: The development of synthetic routes to a variety of this compound derivatives will be crucial for exploring its therapeutic potential. up.ptnih.govmdpi.combezmialem.edu.tr This includes modifying the flavonoid core, the sugar moiety, and the position and number of sulfate groups. up.pt The synthesis of such analogues will allow for a systematic investigation of the structural features required for biological activity.
Development of Novel Synthetic Methods: The unique structure of this compound may inspire the development of new synthetic methodologies, particularly for the regioselective glycosylation and sulfation of flavonoids. nih.gov
A table summarizing synthetic approaches for flavone (B191248) derivatives is presented below.
| Synthetic Approach | Description | Potential Application for this compound | Reference(s) |
| Total Synthesis | Complete chemical synthesis from simple starting materials. | Production of this compound and its stereoisomers. | scholarkart.inscholarkart.in |
| Analogue Synthesis | Modification of the core structure to create related compounds. | Generation of derivatives with altered biological activity or properties. | up.ptmdpi.com |
| Glycosylation and Sulfation | Introduction of sugar and sulfate groups onto a flavonoid scaffold. | Exploration of the role of these moieties in bioactivity. | up.ptnih.gov |
Integration of Computational Chemistry and Machine Learning in this compound Research
Computational tools are becoming increasingly integral to drug discovery and natural product research. nih.govdovepress.com The application of computational chemistry and machine learning can accelerate the exploration of this compound's biological potential and guide the design of new derivatives.
Key Research Objectives:
Molecular Docking and Dynamics Simulations: Molecular docking studies can be used to predict the binding mode of this compound to its known target, HIV integrase, and to other potential targets identified through screening or in silico prediction. jst.go.jp Molecular dynamics simulations can then be used to assess the stability of these interactions.
QSAR and Machine Learning Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogues with their biological activity. nih.gov Machine learning algorithms can be trained on datasets of known flavonoid bioactivities to predict the potential activities of this compound and to guide the design of new derivatives with desired properties. mdpi.comelifesciences.orgmdpi.comresearchgate.net
Prediction of Pharmacokinetic Properties: In silico tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogues, helping to identify candidates with favorable drug-like properties early in the development process. nih.gov
Broader Implications for Marine Chemical Ecology and Fundamental Biological Research
The study of this compound has broader implications beyond its potential as a therapeutic agent. It provides a window into the chemical ecology of marine seagrasses and can serve as a valuable tool for fundamental biological research.
Key Research Objectives:
Understanding Chemical Defense in Seagrasses: Sulfated flavonoids are believed to play a role in the chemical defense of marine plants against herbivores and pathogens. nih.govresearchgate.netfrontiersin.org Investigating the ecological role of this compound in Thalassia testudinum will contribute to our understanding of the complex chemical interactions that shape marine ecosystems. acs.org The presence of sulfated flavonoids is considered an ecological adaptation to marine environments. researchgate.netacs.orgnih.gov
This compound as a Chemical Probe: Due to its specific biological activity, this compound and its derivatives could be developed into chemical probes to study the function of HIV integrase and other potential targets in living systems. nih.govrsc.orgrsc.orgthermofisher.com Fluorescently labeled versions of this compound could be synthesized to visualize its subcellular localization and interaction with target proteins.
Insights into Flavonoid Biosynthesis and Evolution: The unique sulfation pattern of this compound raises questions about the evolution of flavonoid biosynthesis in marine plants. frontiersin.org Studying the enzymes involved in its production can provide insights into how marine organisms have adapted their secondary metabolism to their specific environment.
Q & A
Q. What spectroscopic and chromatographic methods are critical for determining the structural identity of Thalassiolin C?
this compound’s structure is confirmed via 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign proton and carbon signals, ESI-MS for molecular weight, and UV spectroscopy for chromophore identification. Chromatographic purity is validated using HPLC with standards and retention time matching. Sulfate group placement is inferred from HMBC correlations and comparative analysis with analogs like Thalassiolin B .
Q. What isolation protocols are recommended for this compound from marine sources?
Fresh Thalassia testudinum leaves are extracted with aqueous methanol/ethanol, followed by solvent partitioning and column chromatography (e.g., Sephadex LH-20). Final purification employs reverse-phase HPLC. Standardized protocols include monitoring fractions via TLC and spectroscopic validation at each step .
Q. How can researchers ensure the purity and identity of this compound in experimental setups?
Purity is verified through HPLC (≥95% peak area), elemental analysis (C, H, S), and ¹H-NMR spectral consistency. Identity is confirmed via comparison with published spectral data (e.g., HMBC correlations for sulfate positioning) and spiking experiments with authenticated samples .
Q. Which in vitro models are commonly used to assess this compound’s bioactivity?
Primary rat hepatocytes (for hepatoprotection), neurotoxicity models (e.g., acrylamide-induced oxidative stress), and free radical scavenging assays (DPPH, lipid peroxidation) are standard. Activity is quantified via IC₅₀ values, with controls for solvent interference .
Advanced Research Questions
Q. How can contradictions in reported bioactivities of this compound across studies be systematically resolved?
Discrepancies may arise from variations in extraction methods (e.g., solvent polarity affecting metabolite profiles), bioassay conditions (cell line sensitivity, incubation time), or compound stability. To address this, replicate studies using standardized protocols (e.g., OECD guidelines), include positive controls (e.g., ascorbic acid for antioxidant assays), and validate findings via dose-response curves and statistical meta-analysis .
Q. What experimental design considerations are essential for elucidating this compound’s mechanism of action in antioxidant pathways?
Use orthogonal assays (e.g., ROS scavenging, Nrf2 activation, glutathione levels) to confirm mechanisms. Include knockdown models (e.g., siRNA for Nrf2) to isolate pathways. Dose-ranging studies (0.1–100 µM) and time-course analyses differentiate direct scavenging from transcriptional regulation. Data should be analyzed via ANOVA with post-hoc corrections .
Q. How can solubility challenges in this compound bioassays be methodologically addressed?
Employ co-solvents (e.g., DMSO ≤0.1%) with solubility verified via nephelometry. For in vivo studies, use nanoformulations (liposomes) or derivatization (methylation of sulfate groups). Pre-screen solubility in assay buffers via UV-Vis spectroscopy to avoid false negatives .
Q. What statistical approaches validate dose-response relationships in this compound studies?
Non-linear regression (e.g., GraphPad Prism) models IC₅₀ values with 95% confidence intervals. Bootstrap resampling (≥1000 iterations) assesses robustness. For multi-parametric data (e.g., antioxidant + anti-inflammatory effects), principal component analysis (PCA) identifies correlated variables .
Q. How can structure-activity relationship (SAR) studies differentiate this compound from analogs like Thalassiolin B?
Compare sulfation positions (C-2″ in this compound vs. C-3″ in Thalassiolin B) via molecular docking to target proteins (e.g., HCV protease). Synthesize desulfated analogs to quantify sulfate contribution. Use QSAR models to predict bioactivity cliffs .
Q. What strategies optimize this compound’s stability in long-term pharmacological studies?
Lyophilize the compound under inert atmosphere, store at −80°C with desiccants, and monitor stability via accelerated degradation studies (40°C/75% RH for 6 months). Use stability-indicating HPLC methods (e.g., charged aerosol detection) to track degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
